molecular formula C9H9ClO3 B1600710 4-Chloro-2,5-dimethoxybenzaldehyde CAS No. 90064-48-5

4-Chloro-2,5-dimethoxybenzaldehyde

Cat. No.: B1600710
CAS No.: 90064-48-5
M. Wt: 200.62 g/mol
InChI Key: VWSPFJJLIGAHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Chloro-2,5-dimethoxybenzaldehyde is a chemical compound that primarily targets enzymes involved in the formation of oximes and hydrazones . These enzymes play a crucial role in various biochemical reactions, particularly in the formation of carbon-nitrogen bonds.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile and reacts with the carbonyl carbon in the aldehyde group of this compound . This reaction forms an oxime or hydrazone, respectively .

Biochemical Pathways

The formation of oximes and hydrazones is a key step in many biochemical pathways. For instance, the Claisen-Schmidt reaction, which is a type of condensation reaction, involves the formation of β-hydroxycarbonyl compounds that undergo a dehydration reaction to afford the corresponding arylidene compounds . This reaction is typically catalyzed by acids and bases .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and properties. For instance, its molecular weight (200.62 g/mol) and LogP value (2.52) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of oximes and hydrazones, which are important intermediates in various biochemical reactions . These intermediates can further react to form a variety of other compounds, depending on the specific conditions and reactants present .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature in a refrigerator .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the compound can be produced using large-scale oxidation processes. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,5-dimethoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research .

Properties

IUPAC Name

4-chloro-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSPFJJLIGAHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451706
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90064-48-5
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90064-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Wright et al., J. Am. Chem. Soc. 2008, 130, 16786-16790; Bloomer et al., J. Org. Chem. 1993, 58, 7906-7912.) To a stirred solution of 2-chloro-1,4-dimethoxybenzene (25.0 g, 0.145 mol, 1 equiv) and hexamethylene tetramine (20.5 g, 0.145 mol, 1 equiv) at room temperature was carefully added TFA (250 mL). The resulting yellow suspension was heated to 95° C. and allowed to stir for 5 h. After 5 h, the hot brown solution was poured into a 2 L Erlenmeyer flask containing approximately 250 g of crushed ice. To the vigorously stirred mixture was added solid NaHCO3 (243 g, 2.90 mol, 20 equiv) cautiously in 5-10 g portions over two hours. The resulting yellow precipitate was filtered through Celite, washed with water, and dissolved in Et2O. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated under reduced pressure to yield 29.0 g (100% yield) of the desired product as an off-white solid: Mp 109-109° C.; Rf 0.70 (EtOAc/hexanes, 3:7); IR (neat) 2941, 2874, 1664, 1601, 1575, 1497, 1478, 1461, 1389, 1269, 1213, 1023, 977 cm−1; 1H NMR (400 MHz, CDCl3) δ 10.35 (s, 1 H), 7.33 (s, 1 H), 3.87 (s, 6 H); 13C NMR (100 MHz, CDCl3) δ 188.4, 156.1, 149.4, 130.4, 123.4, 114.5, 109.9, 56.5, 56.3; HRMS (EI+) m/z calcd for C9H9O3Cl 200.0240, found 200.02377. Characterization matches that reported by Bloomer et al. (J. Org. Chem. 1993, 58, 7906-7912.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,5-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,5-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,5-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.